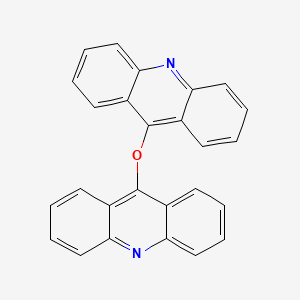
Acridine, 9,9'-oxybis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9,9’-oxybis-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a nitrogen atom within its ring structure. Acridine derivatives have been widely studied due to their broad range of biological activities and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One common method for synthesizing acridine derivatives involves the Ullmann reaction.
Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Acridines can be reduced to 9,10-dihydroacridines, sometimes referred to as leucoacridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Reduction: Various reducing agents
Substitution: Alkyl iodides and alkaline potassium ferricyanide
Major Products:
Oxidation: Acridinic acid
Reduction: 9,10-dihydroacridines
Substitution: N-alkyl acridones
Aplicaciones Científicas De Investigación
Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :
Chemistry: Used as dyes and fluorescent materials for the visualization of biomolecules.
Biology: Acridine derivatives are known for their DNA intercalation properties, making them useful in studying DNA and related enzymes.
Medicine: Exhibits anticancer, antimicrobial, antimalarial, and antiviral activities.
Industry: Utilized in laser technologies and as pigments and dyes in various industrial applications.
Mecanismo De Acción
The primary mechanism by which acridine derivatives exert their effects is through DNA intercalation . The planar structure of acridine allows it to insert between nucleotide base pairs in the DNA helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is facilitated by charge transfer and π-stacking interactions .
Comparación Con Compuestos Similares
- Acriflavine
- Proflavine
- Phenothiazine
- Quinoline
Comparison:
- Acriflavine and Proflavine: Both share the acridine-3,6-diamine structural component and are known for their antibacterial properties .
- Phenothiazine: Similar in structure but contains sulfur instead of nitrogen. It is used as an antipsychotic and antihelminthic agent .
- Quinoline: Structurally related but contains a nitrogen atom at a different position. It is used in antimalarial drugs .
Acridine, 9,9’-oxybis- stands out due to its unique planar structure and broad range of biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
95256-37-4 |
|---|---|
Fórmula molecular |
C26H16N2O |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
9-acridin-9-yloxyacridine |
InChI |
InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
Clave InChI |
HKJQFPJLYKEDJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


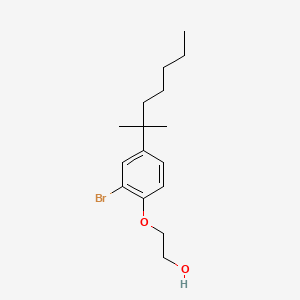
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
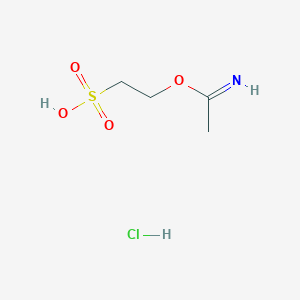
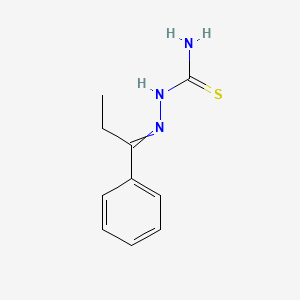
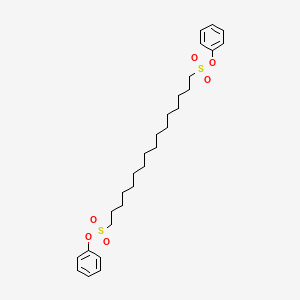


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
